Cas no 946426-94-4 (4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole)

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole structure
946426-94-4 structure
Product Name:4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
Número CAS:946426-94-4
MF:C13H10BrCl2NO
Megavatios:347.034600734711
CID:1984496
Update Time:2023-09-21

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Propiedades químicas y físicas

Nombre e identificación

    • 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
    • CTK3I4900
    • 4-Brommethyl-5,7-dihydroxy-cumarin
    • 2H-1-Benzopyran-2-one, 4-(bromomethyl)-5,7-dihydroxy-
    • 4-bromomethyl-5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazole
    • 4-bromomethyl-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
    • 4-bromomethyl-5,7-dihydroxy-coumarin
    • AGN-PC-00L948
    • dihydroxy-5,7 (bromomethyl)-4 coumarine
    • 4-(BROMOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-CYCLOPROPYLISOXAZOLE
    • 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (ACI)
    • 4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
    • Renchi: 1S/C13H10BrCl2NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2
    • Clave inchi: PNZIYSWKRBYITO-UHFFFAOYSA-N
    • Sonrisas: ClC1C(C2C(CBr)=C(C3CC3)ON=2)=C(Cl)C=CC=1

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01629-5g
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
946426-94-4 95%
5g
$1850 2023-09-07

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Referencia
Preparation of azabicyclo benzothiazole derivative and application thereof
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 4 h, rt
Referencia
Preparation of isoxazole based small molecule compound as PPARs and FXR multi-target agonist
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triphenyl phosphite ,  Carbon tetrabromide Solvents: Dichloromethane ;  0 °C; 4 h, rt
Referencia
Preparation of substituted bicyclic compounds as bile acid receptor agonists
, Korea, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 - 10 °C; 2 h, rt
Referencia
Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia
Genin, Michael J.; Bueno, Ana B.; Agejas Francisco, Javier; Manninen, Peter R.; Bocchinfuso, Wayne P.; et al, Journal of Medicinal Chemistry, 2015, 58(24), 9768-9772

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
Referencia
Preparation of alkene compounds as farnesoid X receptor modulators
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Methanol ,  Dichloromethane ;  cooled; 4 h, cooled
Referencia
FXR receptor agonist and its preparation
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Carbon tetrabromide ;  rt; 2 h, 0 °C
Referencia
Discovery of novel ketoxime ether derivatives with potent FXR agonistic activity, oral effectiveness and high liver/blood ratio
Tang, Xuehang; Ning, Mengmeng; Ye, Yangliang; Gu, Yipei; Yan, Hongyi; et al, Bioorganic & Medicinal Chemistry, 2021, 43,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
1.3 Reagents: Carbon tetrabromide ,  Phosphine (PH3) Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 4 h, rt
Referencia
Preparation of 1,2,4-oxadiazol-5(2H)-one derivatives as FXR small-molecule agonists
, China, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 4 h, rt
Referencia
Preparation of tetrafluorophenyl azabicyclo isoxazole derivatives as FXR small molecule agonist for the preparation of drugs for the treatment of diseases related to FXR activity or expression
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 4 h, rt
Referencia
Preparation of heteroaryl compounds as FXR agonists
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  rt → -10 °C; -5 - 0 °C; 30 min, -5 - 0 °C; 0 °C → 25 °C; 2 h, 20 - 35 °C; 35 °C → 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 - 5 °C
Referencia
Preparation of isoxazolylmethoxyheterocyclylarenecarboxylates and related compounds as farnesoid X receptor (FXR) agonists for treatment of dyslipidemia.
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  rt; 1 h, rt
Referencia
Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH)
Tully, David C. ; Rucker, Paul V.; Chianelli, Donatella; Williams, Jennifer; Vidal, Agnes; et al, Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 4 h, rt
Referencia
Preparation of isoxazole derivatives as activators of Farnesoid X receptor for treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referencia
Preparation of fluorine-containing isoxazole compounds for treating FXR-mediated diseases
, China, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
Referencia
Preparation of spirocyclic compounds as farnesoid X receptor modulators
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ;  2 h, rt
Referencia
Fxr regulator, preparation method and use thereof
, China, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ;  0 °C; 2 h, 0 °C
Referencia
FXR regulator for treating diseases mediated by FXR including nonalcoholic fatty liver disease and primary biliary cholangitis and its preparation method
, China, , ,

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Raw materials

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Preparation Products

Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
ASIACHEM I&E (JIANGSU) CO., LTD